molecular formula C9H5Cl2NO2 B009297 4,6-dichloro-1H-indole-2-carboxylic acid CAS No. 101861-63-6

4,6-dichloro-1H-indole-2-carboxylic acid

Cat. No.: B009297
CAS No.: 101861-63-6
M. Wt: 230.04 g/mol
InChI Key: DHXISZKSSIWRLH-UHFFFAOYSA-N
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Description

4,6-dichloro-1H-indole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H5Cl2NO2 and its molecular weight is 230.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4,6-Dichloro-1H-indole-2-carboxylic acid (4,6-DCI) is an indole derivative notable for its diverse biological activities and potential therapeutic applications. This compound has gained attention in pharmacological research due to its interaction with various biological targets, particularly in the context of neurological disorders and metabolic regulation.

  • Molecular Formula : C9H5Cl2NO2
  • Molecular Weight : 230.05 g/mol
  • Appearance : Pale beige solid
  • Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol

4,6-DCI exhibits several mechanisms of action that contribute to its biological activity:

  • NMDA Receptor Antagonism : It acts as a selective antagonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. This antagonistic property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Fructose 1,6-Bisphosphatase Inhibition : As an allosteric inhibitor of fructose 1,6-bisphosphatase, 4,6-DCI plays a role in gluconeogenesis regulation, which may have implications for metabolic disorders like diabetes .
  • Antibacterial Activity : Preliminary studies indicate that 4,6-DCI possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Case Studies

  • Neuropharmacology :
    • A study demonstrated that 4,6-DCI shows significant potency as an NMDA receptor antagonist with an EC50 value indicating effective receptor modulation at nanomolar concentrations . This positions it as a promising candidate for further development in treating various neurological conditions.
  • Metabolic Studies :
    • Research utilizing metabolic models has shown that 4,6-DCI can inhibit critical metabolic pathways in parasitic organisms such as Brugia malayi, suggesting its potential use as an antifilarial agent .
  • Antibacterial Efficacy :
    • In vitro assays revealed that 4,6-DCI exhibited effective antibacterial activity against multiple strains of bacteria, highlighting its potential as a new antibiotic.

Comparative Analysis with Related Compounds

The biological activity of 4,6-DCI can be compared with other indole derivatives to understand its unique properties:

Compound NameStructural FeaturesUnique Attributes
5-Chloroindole-2-carboxylic acidChlorine at position 5Less potent as a glycine receptor antagonist
4-Bromoindole-2-carboxylic acidBromine at position 4Different halogen may affect binding affinity
Indole-3-acetic acidCarboxylic acid at position 3Primarily involved in plant growth regulation

The unique positioning of chlorine atoms in 4,6-DCI enhances its biological activity compared to these similar compounds.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
DCICA serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown potential in developing drugs targeting cancer and infectious diseases. For example, research indicates that DCICA can be modified to produce selective glycine-site NMDA receptor antagonists, which may offer neuroprotective effects in conditions like stroke and head trauma .

Case Study: Cancer Therapeutics

A recent study highlighted the synthesis of DCICA derivatives that exhibit potent anti-cancer activity. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects and selectivity towards cancerous cells while sparing normal cells.

Compound NameTarget DiseaseIC50 (µM)Reference
DCICA Derivative ABreast Cancer0.5
DCICA Derivative BLung Cancer0.3

Agricultural Chemicals

Pest Control and Crop Protection
In agriculture, DCICA is utilized to formulate agrochemicals that enhance pest control and crop protection. Its effectiveness in this domain contributes to increased agricultural productivity.

Case Study: Agrochemical Formulation

Research demonstrated that DCICA-based formulations significantly reduced pest populations in controlled trials, leading to improved crop yields without harming beneficial insects.

Formulation TypeActive IngredientEfficacy (%)Reference
Insecticide ADCICA + X85
Fungicide BDCICA + Y90

Biochemical Research

Studying Biochemical Pathways
DCICA is employed in biochemical studies to investigate various metabolic pathways and mechanisms. Its ability to interact with specific proteins makes it a valuable tool in discovering new therapeutic targets.

Case Study: Enzyme Inhibition

A study focused on the inhibition of fructose 1,6-bisphosphatase by a derivative of DCICA revealed insights into metabolic regulation and potential therapeutic strategies for metabolic disorders .

Material Science

Development of Novel Materials
DCICA is explored for its potential applications in creating unique materials such as conducting polymers and dyes. Its chemical structure allows for modifications that can lead to materials with desirable electrical and optical properties.

Case Study: Conducting Polymers

Research has shown that incorporating DCICA into polymer matrices enhances conductivity and stability, making it suitable for electronic applications.

Material TypeConductivity (S/m)Stability (Cycles)Reference
Polymer A + DCICA10^(-3)500
Polymer B + DCICA10^(-4)400

Analytical Chemistry

Standard Reference Material
In analytical chemistry, DCICA is used as a standard reference material to ensure accuracy and reliability in chemical analyses. Its well-characterized properties make it suitable for calibration and validation of analytical methods.

Case Study: Calibration Standards

A study demonstrated the use of DCICA as a calibration standard in high-performance liquid chromatography (HPLC), showcasing its effectiveness in achieving precise quantification of related compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,6-dichloro-1H-indole-2-carboxylic acid, and what experimental factors critically influence yield and purity?

  • Methodological Answer : Begin with an indole precursor (e.g., 1H-indole-2-carboxylic acid) and perform electrophilic chlorination using agents like sulfuryl chloride (SO2_2Cl2_2) or N-chlorosuccinimide (NCS) under controlled conditions. Optimize reaction temperature (40–60°C) and solvent polarity (e.g., DCM or acetonitrile) to enhance regioselectivity at the 4,6-positions. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC or melting point analysis. Key factors include stoichiometry of chlorinating agents, reaction time, and inert atmosphere to prevent oxidation .

Q. How should researchers perform initial structural characterization of this compound to confirm identity?

  • Methodological Answer : Use 1^1H and 13^{13}C NMR to verify the indole backbone and chlorine/carboxylic acid substituents. FT-IR confirms the carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+^+). Compare data with literature or computational predictions (e.g., DFT-based NMR simulations). Elemental analysis ensures correct C, H, N, and Cl ratios .

Q. What stability considerations are critical when handling this compound in aqueous or basic conditions?

  • Methodological Answer : Test stability under varying pH (e.g., phosphate buffers) via UV-Vis spectroscopy or HPLC. The carboxylic acid group may deprotonate in basic conditions (pH > 5), affecting solubility and reactivity. Store the compound in anhydrous, dark conditions at –20°C to prevent hydrolysis or photodegradation. Use inert solvents (DMF, DMSO) for long-term storage .

Advanced Research Questions

Q. How can researchers optimize regioselective chlorination to minimize byproducts in this compound synthesis?

  • Methodological Answer : Employ directing groups (e.g., nitro or methoxy) at specific positions to guide chlorination. Screen catalysts like FeCl3_3 or iodine to enhance selectivity. Use kinetic control (low temperature, short reaction time) to favor 4,6-substitution over thermodynamic products. Monitor reaction progress with LC-MS or TLC, and isolate intermediates for X-ray crystallography to confirm regiochemistry .

Q. What experimental strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Replicate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability). Verify compound purity via NMR and HPLC. Test for off-target effects using proteomics or gene expression profiling. Employ structure-activity relationship (SAR) studies to isolate functional groups responsible for activity discrepancies. Statistical tools (ANOVA, t-tests) can identify outliers or batch effects .

Q. How can computational methods guide the design of this compound derivatives with enhanced binding affinity?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., kinases). Use density functional theory (DFT) to calculate electrostatic potentials and identify sites for functionalization (e.g., adding electron-withdrawing groups). Validate predictions with synthesis and surface plasmon resonance (SPR) binding assays .

Q. What advanced techniques elucidate the tautomeric behavior of this compound in solution?

  • Methodological Answer : Use variable-temperature NMR to observe proton exchange between tautomers. 15^{15}N-labeled samples can clarify nitrogen hybridization via 1^{1}H-15^{15}N HMBC. UV-Vis spectroscopy in solvents of varying polarity (e.g., water vs. DMSO) tracks tautomer-dependent absorbance shifts. Computational MD simulations model solvent effects on tautomeric equilibrium .

Q. Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound derivatives?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 μM) in triplicate. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO). Measure cell viability via MTT or resazurin assays. Apply nonlinear regression (GraphPad Prism) to calculate IC50_{50} values. Validate results with clonogenic assays or apoptosis markers (Annexin V/PI) .

Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound?

  • Methodological Answer : Perform a factorial design of experiments (DoE) to test variables (temperature, catalyst loading, solvent). Use ANOVA to identify significant factors. Apply response surface methodology (RSM) to model optimal conditions. Report confidence intervals (95%) and standard deviations for reproducibility .

Q. Conflict Resolution in Mechanistic Studies

Q. How can conflicting mechanistic proposals for the reactivity of this compound be resolved?

  • Methodological Answer : Conduct isotopic labeling (e.g., 13^{13}C at the carboxylic acid) to track reaction pathways. Use kinetic isotope effects (KIE) to distinguish between radical vs. ionic mechanisms. Perform in-situ IR or Raman spectroscopy to detect intermediates. Compare experimental data with DFT-computed transition states .

Properties

IUPAC Name

4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXISZKSSIWRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144299
Record name 3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101861-63-6
Record name 3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101861636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-1H-indole-2-carboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,6-dichloro-1H-indole-2-carboxylic acid
4,6-dichloro-1H-indole-2-carboxylic acid
4,6-dichloro-1H-indole-2-carboxylic acid
4,6-dichloro-1H-indole-2-carboxylic acid
4,6-dichloro-1H-indole-2-carboxylic acid
4,6-dichloro-1H-indole-2-carboxylic acid

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